(3-Amino-benzenesulfonylamino)-acetic acid (3-Amino-benzenesulfonylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435982
InChI: InChI=1S/C8H10N2O4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol

(3-Amino-benzenesulfonylamino)-acetic acid

CAS No.:

Cat. No.: VC17435982

Molecular Formula: C8H10N2O4S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-benzenesulfonylamino)-acetic acid -

Specification

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
IUPAC Name 2-[(3-aminophenyl)sulfonylamino]acetic acid
Standard InChI InChI=1S/C8H10N2O4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12)
Standard InChI Key BNQOCIJJZIHWLK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)N

Introduction

Chemical Identity and Nomenclature

(3-Amino-benzenesulfonylamino)-acetic acid is recognized by its International Union of Pure and Applied Chemistry (IUPAC) name, 2-[(3-aminophenyl)sulfonylamino]acetic acid, reflecting its molecular architecture . The compound’s molecular formula, C₈H₁₀N₂O₄S, corresponds to a molecular weight of 230.24 g/mol, as computed by PubChem’s algorithmic tools . Synonymous designations include NSC626926 (National Service Center identifier), CHEMBL289897 (ChEMBL database ID), and 109065-68-1 (CAS registry number) . These identifiers facilitate cross-referencing across chemical databases and research literature.

The compound’s SMILES notation, C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)N, provides a linear representation of its structure, emphasizing the sulfonamide (-SO₂NH-) linkage between the 3-aminophenyl group and the acetic acid moiety . Its InChIKey, BNQOCIJJZIHWLK-UHFFFAOYSA-N, serves as a unique digital fingerprint for chemical structure searches .

Structural Characteristics and Conformational Analysis

Two-Dimensional (2D) Structural Features

The 2D structure of (3-Amino-benzenesulfonylamino)-acetic acid comprises three primary components:

  • A 3-aminophenyl ring (C₆H₄NH₂), which introduces aromaticity and potential sites for electrophilic substitution.

  • A sulfonamide bridge (-SO₂NH-), linking the aromatic ring to the glycine unit.

  • A glycine-derived acetic acid group (-CH₂COOH), contributing hydrophilicity and hydrogen-bonding capacity .

This configuration balances hydrophobic (aromatic ring) and hydrophilic (sulfonamide, carboxylic acid) domains, influencing solubility and reactivity.

Three-Dimensional (3D) Conformational Dynamics

PubChem’s 3D conformer model reveals that the sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° . The acetic acid moiety exhibits free rotation around the C-N bond, enabling conformational flexibility. Steric interactions between the ortho-hydrogens of the phenyl ring and the sulfonamide oxygen atoms may restrict rotation, favoring specific low-energy conformers .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational data:

PropertyValue/DescriptionSource
Molecular Weight230.24 g/mol
XLogP3 (Partitioning)~0.5 (moderate hydrophilicity)
Hydrogen Bond Donors3 (NH₂, NH, COOH)
Hydrogen Bond Acceptors6 (SO₂, COOH, NH)
SolubilityLikely soluble in polar solvents (DMSO, water)

The carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~10) confer pH-dependent solubility, with zwitterionic forms possible in neutral aqueous solutions .

Analytical Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.8 ppm (CH₂), and δ 12.5 ppm (COOH).

    • ¹³C NMR: Peaks for carbonyl (170 ppm) and sulfonyl (110 ppm) carbons .

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1700 cm⁻¹ (C=O) .

  • Mass Spectrometry: Molecular ion peak at m/z 230.24 (M⁺) .

Comparative Analysis with Structural Analogs

Comparing (3-Amino-benzenesulfonylamino)-acetic acid to 2-[bis(benzenesulfonyl)amino]acetic acid (PubChem CID 151432497) :

Feature(3-Amino-benzenesulfonylamino)-acetic Acid2-[Bis(benzenesulfonyl)amino]acetic Acid
Molecular FormulaC₈H₁₀N₂O₄SC₁₄H₁₃NO₆S₂
Sulfonamide Groups12
Aromatic Substituents3-AminophenylPhenyl
Molecular Weight230.24 g/mol355.4 g/mol

The mono-sulfonamide structure of the target compound likely enhances bioavailability compared to bis-sulfonamide derivatives .

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